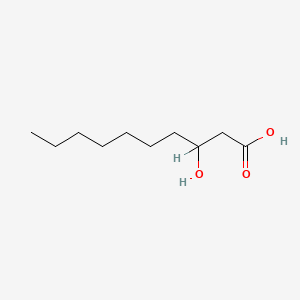

3-Hydroxycapric acid

描述

β-hydroxydecanoic acid is a natural product found in Arabidopsis thaliana and Drosophila melanogaster with data available.

Structure

3D Structure

属性

IUPAC Name |

3-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-40-7 | |

| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864486 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-26-3, 5561-87-5, 33044-91-6 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrmicacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 3-Hydroxycapric Acid in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3-hydroxycapric acid (also known as 3-hydroxydecanoic acid) in bacteria, with a particular focus on the pathways and methodologies employed in Pseudomonas aeruginosa. This document details the core metabolic pathways, key enzymes, regulatory mechanisms, quantitative production data, and detailed experimental protocols relevant to the study and exploitation of this biosynthetic pathway.

Core Biosynthesis Pathway of (R)-3-Hydroxydecanoic Acid

In Pseudomonas aeruginosa, the biosynthesis of (R)-3-hydroxydecanoic acid is intrinsically linked to the production of rhamnolipids, which are virulence factors and biosurfactants. The pathway hijacks an intermediate from the type II fatty acid synthesis (FAS-II) pathway. The direct product of the core biosynthetic machinery is not free 3-hydroxydecanoic acid, but rather a dimer called 3-(3-hydroxydecanoyloxy)decanoic acid (HAA). Production of the monomeric form is typically achieved through metabolic engineering coupled with subsequent chemical hydrolysis.

The biosynthesis of the precursor molecule, (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), is fed by two primary metabolic routes: the de novo fatty acid synthesis (FAS-II) pathway and the β-oxidation pathway of fatty acids.

Precursor Supply from Fatty Acid Synthesis (FAS-II)

The FAS-II pathway is the primary route for the synthesis of fatty acids in bacteria. It involves a cycle of condensation, reduction, and dehydration reactions to elongate an acyl chain by two carbons per cycle. The key intermediate for 3-hydroxydecanoic acid synthesis is (R)-3-hydroxydecanoyl-ACP, which is formed during the elongation cycle of fatty acid synthesis. In P. aeruginosa, the initiation of fatty acid synthesis is catalyzed by the FabY class of β-ketoacyl ACP synthases, which is a notable difference from the FabH-initiated pathway in E. coli[1].

Precursor Supply from β-Oxidation

The β-oxidation pathway, responsible for the degradation of fatty acids, can also serve as a source of 3-hydroxyacyl-CoA intermediates. In P. aeruginosa, intermediates from the β-oxidation of fatty acids can be channeled into the FAS-II pathway, thereby contributing to the pool of precursors for 3-hydroxydecanoic acid synthesis[2]. Engineering efforts to block the β-oxidation pathway at specific steps have been shown to increase the accumulation of 3-hydroxyalkanoic acids, including 3-hydroxydecanoic acid[3][4][5].

The Central Role of RhlA Acyltransferase

The key enzyme that diverts the (R)-3-hydroxydecanoyl-ACP intermediate from the FAS-II pathway is the RhlA acyltransferase[6][7]. RhlA catalyzes the condensation of two molecules of (R)-3-hydroxydecanoyl-ACP to form one molecule of 3-(3-hydroxydecanoyloxy)decanoate (HAA), the lipid moiety of rhamnolipids[6][7][8]. RhlA is highly selective for 10-carbon acyl-ACP intermediates, acting as a molecular ruler that determines the acyl chain composition of the resulting HAAs[6][7].

Metabolic Engineering for 3-Hydroxydecanoic Acid Production

To produce and accumulate 3-hydroxydecanoic acid, a metabolic engineering strategy is employed in P. aeruginosa. This strategy involves:

-

Truncating the Rhamnolipid Biosynthesis Pathway: The genes rhlB and rhlC, which encode for rhamnosyltransferases that add rhamnose moieties to HAA, are knocked out. This prevents the conversion of HAA to rhamnolipids and leads to the accumulation of HAAs in the culture medium.

-

Hydrolysis of HAAs: The accumulated HAAs are then harvested and chemically hydrolyzed under alkaline conditions to release the two constituent (R)-3-hydroxydecanoic acid monomers[2][3][9].

The overall engineered pathway is depicted in the following diagram:

Key Enzymes and Their Regulation

RhlA Acyltransferase

-

Function: Catalyzes the formation of HAA from two molecules of (R)-3-hydroxydecanoyl-ACP. It exhibits both thioesterase and acyltransferase activities[5].

-

Substrate Specificity: Highly specific for 10-carbon β-hydroxyacyl-ACPs[6][7]. It does not utilize β-hydroxydecanoyl-CoA as a substrate[7].

-

Kinetics: Detailed kinetic parameters (Km, kcat) for RhlA are not extensively reported in the literature.

-

Regulation: The expression of rhlA is part of the rhlAB operon. This operon is under the control of the rhl quorum-sensing system, which is itself regulated by the las quorum-sensing system in P. aeruginosa[10][11]. Expression is typically induced in the stationary phase of growth[12].

Fatty Acid Synthesis (FAS-II) Enzymes

-

FabY (β-ketoacyl-ACP synthase): Initiates fatty acid synthesis in P. aeruginosa by condensing acetyl-CoA and malonyl-ACP[1].

-

FabA/FabZ (β-hydroxyacyl-ACP dehydratase): FabA is a bifunctional enzyme that catalyzes both the dehydration of β-hydroxyacyl-ACP and the isomerization of trans-2-decenoyl-ACP, which is crucial for unsaturated fatty acid biosynthesis[13][14]. FabZ primarily functions in saturated fatty acid elongation.

-

Regulation of FAS-II: The regulation of fatty acid synthesis in P. aeruginosa is complex and not as well understood as in E. coli. The genes for several FAS-II enzymes are organized in operons, such as the fabAB operon[13].

Quantitative Data on Production

Metabolic engineering of P. aeruginosa has led to significant production of HAAs, the precursor to 3-hydroxydecanoic acid. The table below summarizes key quantitative data from published studies.

| Product | Host Strain | Genetic Modifications | Carbon Source | Titer | Reference |

| HAA | P. aeruginosa PAO1 | ΔrhlB, ΔrhlC, β-oxidation pathway knockouts | Palm oil | ~18 g/L | [2][3][9] |

| (R)-3-hydroxyalkanoic acids | P. putida KT2442 | ΔphaC1-phaZ-phaC2, +tesB | Not specified | 0.35 g/L | [9] |

| (R)-3-hydroxydecanoic acid | E. coli | +phaG, +tesB | Not specified | 1.02 g/L | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the production and analysis of 3-hydroxydecanoic acid.

Genetic Engineering of Pseudomonas aeruginosa

The creation of gene knockouts in P. aeruginosa is essential for redirecting metabolic flux. Two-step allelic exchange using a suicide vector is a common method.

Protocol: Gene Knockout in P. aeruginosa via Two-Step Allelic Exchange

-

Construct the Suicide Vector:

-

Amplify ~500-1000 bp upstream and downstream flanking regions of the target gene (rhlB or rhlC) from P. aeruginosa genomic DNA using PCR.

-

Use splicing-by-overlap-extension (SOE) PCR to fuse the upstream and downstream fragments, creating a deletion allele.

-

Clone the deletion allele into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity). A suitable vector is pEX18Tc[12].

-

-

Introduce the Vector into P. aeruginosa:

-

Transfer the suicide vector from a donor E. coli strain (e.g., SM10) to the recipient P. aeruginosa strain via biparental mating.

-

-

Select for Single-Crossover Merodiploids:

-

Plate the conjugation mixture on a selective medium (e.g., PIA containing the appropriate antibiotic for the suicide vector) to select for P. aeruginosa cells that have integrated the plasmid into their chromosome via homologous recombination.

-

-

Select for Double-Crossover Mutants:

-

Culture the single-crossover mutants in a non-selective medium (e.g., LB broth) to allow for a second recombination event that will excise the plasmid.

-

Plate the culture on a medium containing sucrose (e.g., 10% sucrose) to select against cells that retain the sacB gene.

-

-

Verify the Deletion:

-

Screen sucrose-resistant colonies for the desired deletion using colony PCR with primers flanking the target gene.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

A workflow for this process is illustrated below:

More recent methods utilizing CRISPR/Cas9-based genome editing have also been developed for P. aeruginosa and offer a more rapid and efficient alternative[3][6][15][16].

Production and Extraction of HAAs

-

Culture the Engineered Strain: Grow the engineered P. aeruginosa strain (e.g., ΔrhlBΔrhlC) in a suitable production medium. A mineral salt medium supplemented with a carbon source like palm oil or glycerol (B35011) is effective[3]. Culture for 72-96 hours at 37°C with shaking.

-

Extract HAAs:

-

Centrifuge the culture to pellet the cells.

-

Acidify the supernatant to a pH of 2-3 with HCl.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate the solvent to obtain the crude HAA extract.

-

Hydrolysis of HAAs to 3-Hydroxydecanoic Acid

-

Alkaline Hydrolysis: Resuspend the crude HAA extract in a solution of 0.5 M NaOH[2][3][9].

-

Incubation: Heat the mixture at 80°C for 2.5 hours to hydrolyze the ester bond of the HAA dimer[2][3][9].

-

Acidification and Extraction: Cool the reaction mixture and acidify to pH 2-3 with HCl. Extract the resulting 3-hydroxydecanoic acid with ethyl acetate.

-

Purification: The extracted 3-hydroxydecanoic acid can be further purified using silica (B1680970) gel chromatography if necessary.

Analysis of 3-Hydroxydecanoic Acid by GC-MS

Protocol: GC-MS Analysis of 3-Hydroxydecanoic Acid

-

Derivatization:

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

To the dry residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions (Representative):

-

Column: HP-5MS capillary column (or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: m/z 50-500.

-

-

-

Quantification:

-

Identify the TMS-derivatized 3-hydroxydecanoic acid peak by its retention time and mass spectrum.

-

Quantify the amount of product by comparing the peak area to a standard curve prepared with authentic 3-hydroxydecanoic acid standard.

-

In Vitro RhlA Enzyme Assay (Representative Protocol)

While a standardized, detailed protocol is not widely published, a plausible assay can be constructed based on the work of Zhu and Rock (2008)[6][8].

-

Preparation of Substrate ((R)-3-hydroxydecanoyl-ACP):

-

This is the most challenging step as the substrate is not commercially available. It must be synthesized enzymatically.

-

Express and purify the required FAS enzymes: acyl carrier protein (ACP), FabH, and FabG from E. coli.

-

The synthesis reaction would involve incubating apo-ACP with ACP synthase and coenzyme A to produce holo-ACP.

-

Then, in a reaction mixture containing holo-ACP, malonyl-CoA, acetyl-CoA, FabH, and FabG, with NADPH as a reductant, (R)-3-hydroxydecanoyl-ACP can be synthesized through several rounds of the FAS-II cycle. The specific conditions would need to be optimized to favor the C10 intermediate.

-

-

RhlA Enzyme Reaction:

-

Express and purify His-tagged RhlA from E. coli.

-

In a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine the purified RhlA enzyme with the enzymatically synthesized (R)-3-hydroxydecanoyl-ACP substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Product Detection and Analysis:

-

Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

Extract the lipid products (HAAs) with ethyl acetate.

-

Analyze the extracted products by thin-layer chromatography (TLC) or LC-MS to detect the formation of HAA. For quantitative analysis, radiolabeled substrates could be used.

-

Conclusion

The biosynthesis of this compound in bacteria, particularly through the metabolic engineering of Pseudomonas aeruginosa, presents a promising route for the production of this valuable chiral molecule. The pathway leverages the native fatty acid synthesis machinery and the unique activity of the RhlA acyltransferase. By truncating the downstream rhamnolipid synthesis pathway, significant quantities of the HAA precursor can be produced and subsequently hydrolyzed to yield (R)-3-hydroxydecanoic acid. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to explore and utilize this biosynthetic pathway. Further research into the kinetic properties of RhlA and optimization of the fermentation and hydrolysis processes will be key to advancing the industrial viability of this production method.

References

- 1. Fatty acid biosynthesis in Pseudomonas aeruginosa is initiated by the FabY class of β-ketoacyl acyl carrier protein synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. CRISPR/Cas9-based Genome Editing of Pseudomonas aeruginosa | Springer Nature Experiments [experiments.springernature.com]

- 4. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CRISPR/Cas9-based Genome Editing of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An expanded CRISPR–Cas9-assisted recombineering toolkit for engineering genetically intractable Pseudomonas aeruginosa isolates | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fatty acid biosynthesis in Pseudomonas aeruginosa: cloning and characterization of the fabAB operon encoding beta-hydroxyacyl-acyl carrier protein dehydratase (FabA) and beta-ketoacyl-acyl carrier protein synthase I (FabB) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CRISPR/Cas9-based Genome Editing in Pseudomonas aeruginosa and Cytidine Deaminase-Mediated Base Editing in Pseudomonas Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxycapric Acid in Royal Jelly: Natural Sources, Quantification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of honeybees (Apis mellifera), is a well-established functional food and a source of numerous bioactive compounds. Among its unique lipid components, 3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural occurrence of 3-HDA in royal jelly, detailed methodologies for its quantification, and an exploration of its biological activities, with a focus on its anti-inflammatory mechanisms.

Quantitative Analysis of this compound in Royal Jelly

The concentration of this compound in royal jelly can vary depending on factors such as the geographical origin, the bee species, and the floral sources available to the bees. The following table summarizes the quantitative data from a key study that utilized Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the analysis of fatty acids in fresh royal jelly samples.

| Reference | Analytical Method | Concentration of this compound ( g/100 g of fresh royal jelly) |

| Kokotou et al. (2020)[1][2] | LC-HRMS | 0.028 ± 0.003 to 0.036 ± 0.001 |

Experimental Protocols for Quantification

Accurate quantification of this compound in the complex matrix of royal jelly requires robust analytical methodologies. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the two most common techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids like 3-HDA, a derivatization step is necessary to increase their volatility.

a) Sample Preparation and Lipid Extraction:

-

Weigh approximately 1 gram of fresh royal jelly into a glass tube.

-

Add an internal standard (e.g., a known amount of a non-naturally occurring fatty acid) to correct for extraction losses.

-

Perform a lipid extraction using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).

-

Vortex the mixture vigorously and then centrifuge to separate the layers.

-

Carefully collect the lower organic layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

b) Derivatization (Silylation):

-

To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups of the fatty acids into their trimethylsilyl (B98337) (TMS) esters.[3]

c) GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A gradient program is used to separate the different fatty acid derivatives. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Identification: The identification of the 3-HDA-TMS derivative is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS, particularly with high-resolution mass spectrometry (HRMS), offers the advantage of analyzing fatty acids in their native form without the need for derivatization.

a) Sample Preparation and Extraction:

-

Weigh approximately 0.1 g of fresh royal jelly.

-

Add 1 mL of a suitable organic solvent (e.g., methanol or a mixture of diethyl ether and isopropanol).

-

Vortex or sonicate the sample to ensure thorough extraction.

-

Centrifuge the sample to pellet any solid material.

-

Collect the supernatant for analysis. A dilution step may be necessary depending on the concentration of the analytes.

b) LC-HRMS Analysis:

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used.

-

Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run to elute the more hydrophobic compounds. For example: 0-1 min, 5% B; 1-10 min, ramp to 95% B; 10-12 min, hold at 95% B; 12-12.1 min, return to 5% B; 12.1-15 min, re-equilibrate at 5% B.[4]

-

Flow Rate: A flow rate suitable for the column dimensions, for example, 0.3 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

-

Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acids.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

-

Data Acquisition: Full scan mode is used to detect all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation by fragmenting the parent ion of 3-HDA and observing its characteristic fragment ions.[2]

-

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the specific biological activities of this compound, particularly its role in modulating inflammatory responses.

Anti-inflammatory and Related Activities

Research has demonstrated that 3-HDA exhibits significant anti-inflammatory, anti-allergic, and anti-pruritic properties. In in vitro studies using murine macrophages, rat mast cells, and human keratinocytes, 3-HDA was shown to:

-

Inhibit the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) .[5]

-

Reduce the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) .

-

Suppress the secretion of Interleukin-31 (IL-31) , a cytokine implicated in itching.[5]

-

Inhibit the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) , a key receptor involved in pain and inflammation.[5]

These findings suggest that 3-HDA may be a valuable compound for the development of treatments for inflammatory skin conditions.

Involvement in Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key cellular signaling pathways. While research is ongoing, current evidence points towards the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the expression of pro-inflammatory genes.

Visualizing Experimental and Logical Relationships

To better understand the workflow for analyzing 3-HDA in royal jelly and its proposed anti-inflammatory mechanism, the following diagrams have been generated using Graphviz.

Conclusion

This compound is a significant fatty acid component of royal jelly with demonstrated anti-inflammatory properties. The standardized analytical protocols outlined in this guide provide a framework for the accurate quantification of this compound, which is essential for quality control and further research. The elucidation of its inhibitory effects on key inflammatory pathways, such as MAPK and NF-κB, opens avenues for the development of novel therapeutic agents derived from this natural source. Further investigation into the precise molecular targets of 3-HDA and its efficacy in in vivo models is warranted to fully realize its potential in drug development.

References

- 1. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]

- 4. Comparison of the Lipid Content, Fatty Acid Profile and Sterol Composition in Local Italian and Commercial Royal Jelly … [ouci.dntb.gov.ua]

- 5. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Insect-Derived Herbicide: A Technical Guide to Myrmicacin

An In-depth Exploration of the Discovery, Chemical Properties, Synthesis, and Biological Activity of (R)-3-Hydroxydecanoic Acid

Abstract

Myrmicacin, chemically identified as (R)-3-hydroxydecanoic acid, is a fascinating natural product first isolated from the metapleural glands of the South American leaf-cutter ant, Atta sexdens. This whitepaper provides a comprehensive technical overview of myrmicacin, detailing its discovery, chemical characterization, and various synthetic routes. Furthermore, it delves into its biological activities, including its well-established role as a natural herbicide and its potent antimitotic effects. Recent advances in understanding the signaling pathways modulated by myrmicacin, particularly its ability to induce reactive oxygen species and influence plant hormone signaling, are also discussed. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical biology, and drug development.

Discovery and Initial Characterization

Myrmicacin was first discovered and characterized in 1971 by Hermann Schildknecht and Knut Koob.[1][2] They isolated the compound from the secretions of the metapleural gland of the South American leaf-cutter ant, Atta sexdens. The ants utilize this secretion to control the growth of unwanted microorganisms in their fungal gardens, effectively employing myrmicacin as a natural herbicide to prevent the germination of foreign spores and seeds.[2] The initial characterization identified the compound as 3-hydroxydecanoic acid.

-

Collection of Secretions: Secretions from the metapleural glands of a large number of ants would be collected, likely by solvent extraction of the glands or by absorption onto a suitable medium.

-

Solvent Extraction: The collected secretions would be extracted with an organic solvent to separate the lipid-soluble components, including myrmicacin.

-

Chromatographic Purification: The crude extract would then be subjected to various chromatographic techniques, such as column chromatography and thin-layer chromatography (TLC), to separate the individual components.

-

Spectroscopic Analysis: The purified compound would be identified and characterized using spectroscopic methods available at the time, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to determine its molecular weight and structure.

Chemical Characterization

Myrmicacin is a saturated beta-hydroxy fatty acid. Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (3R)-3-hydroxydecanoic acid | [3] |

| Common Names | Myrmicacin, 3-Hydroxydecanoic acid | [3] |

| Chemical Formula | C₁₀H₂₀O₃ | |

| Molecular Weight | 188.26 g/mol | |

| CAS Number | 14292-26-3 | |

| Appearance | White crystalline solid | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in organic solvents | |

| Chirality | Exists as (R) and (S) enantiomers. The natural form is the (R)-enantiomer. |

Synthesis of Myrmicacin

Several synthetic routes for 3-hydroxydecanoic acid have been developed since its discovery. These methods are crucial for obtaining larger quantities of the compound for research and potential applications.

General Synthetic Approach: Reformatsky Reaction

A common and versatile method for the synthesis of β-hydroxy acids is the Reformatsky reaction. This reaction involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde in this case) in the presence of zinc metal.

Experimental Protocol (Illustrative):

-

Activation of Zinc: Zinc dust is activated by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum.

-

Reaction Setup: A three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer is charged with activated zinc and a solvent such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Addition of Reactants: A mixture of octanal (B89490) (the aldehyde) and ethyl bromoacetate (B1195939) (the α-halo ester) is added dropwise to the zinc suspension with stirring. The reaction is typically initiated by gentle heating.

-

Reaction Progression: The reaction mixture is refluxed for a period of time (e.g., 1-2 hours) until the reactants are consumed, which can be monitored by TLC.

-

Hydrolysis: The reaction mixture is cooled, and the resulting organozinc complex is hydrolyzed by the slow addition of dilute sulfuric acid or aqueous ammonium (B1175870) chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, an ethyl ester of 3-hydroxydecanoic acid, is then hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification. The final product is purified by recrystallization or column chromatography.

Biological Activities and Signaling Pathways

Myrmicacin exhibits a range of biological activities, primarily as a growth inhibitor. Its effects on both plant and fungal cells, as well as its antimitotic properties, have been the subject of study.

Herbicidal and Antifungal Activity

As the "first insect herbicide," myrmicacin's primary ecological role is to inhibit the germination of seeds and fungal spores. This activity is crucial for the leaf-cutter ants to maintain the purity of their fungal gardens, upon which they feed.

Signaling Pathway: Induction of Reactive Oxygen Species (ROS)

Recent studies have elucidated that one of the mechanisms behind myrmicacin's antifungal activity involves the induction of oxidative stress.

-

Mechanism: Myrmicacin is proposed to interact with fungal cell membranes, leading to an increase in the production of reactive oxygen species (ROS) within the fungal cells. This surge in ROS, which includes molecules like superoxide (B77818) anions and hydrogen peroxide, causes damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.

Antimitotic Activity

Myrmicacin has been shown to inhibit mitosis in the generative nucleus of pollen grains, leading to a halt in cell division. This antimitotic effect is a key aspect of its growth-inhibiting properties.

Signaling Pathway: Modulation of Plant Hormone Signaling

Emerging research indicates that myrmicacin's effects on plant growth are linked to its ability to modulate key plant hormone signaling pathways, particularly those of auxin and gibberellin. At low concentrations, myrmicacin can actually promote plant growth, highlighting a dose-dependent effect.

-

Auxin Pathway: Auxins are critical for cell elongation and root development. Myrmicacin may interfere with auxin transport or signaling, leading to altered growth patterns.

-

Gibberellin Pathway: Gibberellins are involved in stem elongation, germination, and flowering. Myrmicacin could potentially inhibit gibberellin biosynthesis or its downstream signaling components.

-

Salicylic (B10762653) Acid Pathway: Myrmicacin has been shown to boost plant immune responses by increasing the levels of salicylic acid, a key hormone in plant defense against pathogens.

While the precise molecular targets of myrmicacin within these pathways are still under investigation, it is clear that its growth-inhibitory effects are, at least in part, mediated through the disruption of hormonal balance in plants.

Experimental Protocol: Pollen Germination and Mitosis Inhibition Assay (based on Iwanami and Iwadare, 1978)

-

Pollen Collection: Fresh pollen grains are collected from a suitable plant species (e.g., Camellia sinensis or Lilium longiflorum).

-

Culture Medium Preparation: A pollen germination medium is prepared, typically containing sucrose (B13894) and agar.

-

Myrmicacin Treatment: Myrmicacin is dissolved in a suitable solvent and added to the culture medium at various concentrations. A control group without myrmicacin is also prepared.

-

Pollen Culture: The collected pollen is evenly spread on the surface of the prepared media in petri dishes.

-

Incubation: The petri dishes are incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 24-48 hours).

-

Microscopic Observation: After incubation, the pollen grains are observed under a microscope.

-

Germination Rate: The percentage of germinated pollen grains (those with a pollen tube longer than the pollen grain diameter) is calculated.

-

Pollen Tube Length: The length of the pollen tubes is measured for a representative sample of germinated pollen grains.

-

Mitotic Analysis: To observe the effect on mitosis, pollen tubes can be fixed, stained with a DNA-specific dye (e.g., DAPI), and observed under a fluorescence microscope to visualize the generative nucleus and assess its mitotic stage.

-

Antimitotic Mechanism: Cell Cycle Arrest

The antimitotic activity of myrmicacin suggests that it interferes with the cell cycle. While the specific molecular targets have not been fully elucidated, it is hypothesized that myrmicacin may act by:

-

Inhibiting Cyclin-Dependent Kinases (CDKs): CDKs are key enzymes that regulate the progression of the cell cycle. Inhibition of CDK activity would lead to cell cycle arrest.

-

Disrupting Microtubule Dynamics: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during mitosis. Compounds that interfere with microtubule polymerization or depolymerization can cause mitotic arrest.

Further research is needed to pinpoint the exact molecular interactions of myrmicacin within the cell cycle machinery.

Conclusion and Future Directions

Myrmicacin, a seemingly simple β-hydroxy fatty acid, represents a fascinating example of chemical ecology and holds potential for various applications. Its discovery as an insect-derived herbicide opened a new perspective on the chemical defenses employed in the insect world. While its chemical synthesis is well-established, further exploration of more efficient and stereoselective synthetic routes is warranted.

The elucidation of its biological mechanisms of action is an active area of research. The recent findings on its ability to induce ROS and modulate plant hormone signaling provide a deeper understanding of its herbicidal and growth-regulating properties. However, the precise molecular targets within these pathways remain to be identified. Furthermore, a detailed investigation into its antimitotic mechanism, including its potential interaction with CDKs and microtubules, could reveal novel targets for cancer chemotherapy or the development of new herbicides. The journey from the leaf-cutter ant's nest to the laboratory has unveiled a molecule with significant biological activity, and future research will undoubtedly continue to uncover the full potential of myrmicacin.

References

- 1. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxydecanoic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydecanoic acid (3-HDA) is a naturally occurring, medium-chain saturated fatty acid with a hydroxyl group at the C-3 position. It is a key microbial metabolite and a constituent of bacterial lipopolysaccharides. In recent years, 3-HDA has garnered significant attention from the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, antifungal, and immunomodulatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxydecanoic acid, detailed experimental protocols for its characterization, and an exploration of its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the potential applications of this versatile molecule.

Physical and Chemical Properties

3-Hydroxydecanoic acid is a white to off-white solid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₃ | [1][2] |

| Molecular Weight | 188.26 g/mol | [1][3] |

| CAS Number | 14292-26-3 | [3] |

| Melting Point | 47-48 °C or 55-57 °C | |

| Boiling Point | 318.00 to 319.00 °C (estimated) | |

| Solubility | Soluble in chloroform (B151607) and methanol. Limited solubility in water (3087 mg/L at 25 °C, estimated). | |

| pKa | 4.39 ± 0.10 (Predicted) | |

| Appearance | White to brown solid | |

| Synonyms | Myrmicacin, β-Hydroxydecanoic acid, 3-Hydroxycapric acid |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of 3-hydroxydecanoic acid.

Determination of Melting Point

The melting point of 3-hydroxydecanoic acid can be determined using the capillary tube method.

-

Apparatus: Capillary tubes, thermometer, melting point apparatus (e.g., Thiele tube or digital melting point apparatus).

-

Procedure:

-

Ensure the 3-hydroxydecanoic acid sample is pure and dry.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

-

Determination of Boiling Point

The boiling point of 3-hydroxydecanoic acid can be determined by distillation.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a sample of 3-hydroxydecanoic acid in the distillation flask along with a few boiling chips.

-

Set up the distillation apparatus.

-

Heat the flask gently to bring the liquid to a boil.

-

The vapor will rise and condense in the condenser.

-

The boiling point is the temperature at which the vapor temperature remains constant during distillation. Record the atmospheric pressure as the boiling point is pressure-dependent.

-

Determination of Solubility

The solubility of 3-hydroxydecanoic acid in various solvents can be determined by the equilibrium solubility method.

-

Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC.

-

Procedure:

-

Add an excess amount of 3-hydroxydecanoic acid to a known volume of the solvent in a vial.

-

Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of 3-hydroxydecanoic acid in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy (after derivatization if necessary) or HPLC.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Determination of pKa

The acid dissociation constant (pKa) of 3-hydroxydecanoic acid can be determined by potentiometric titration.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

Dissolve a known amount of 3-hydroxydecanoic acid in a known volume of water (or a water-cosolvent mixture if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Spectral Analysis

-

Sample Preparation: Dissolve a small amount of 3-hydroxydecanoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule. The chemical shifts, integration, and coupling patterns can be used to confirm the structure. Key expected signals include those for the methyl group, the methylene (B1212753) groups of the alkyl chain, the methylene group adjacent to the carbonyl group, the methine proton at the C-3 position, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺ or [M-H]⁻) corresponding to the molecular weight of 3-hydroxydecanoic acid. The fragmentation pattern can provide further structural information. For example, in EI-MS, characteristic fragments may arise from the cleavage of the C-C bonds adjacent to the hydroxyl and carbonyl groups.

Biological Activities and Signaling Pathways

3-Hydroxydecanoic acid exhibits a range of biological activities, influencing both plant and mammalian systems through various signaling pathways.

Plant Immunity: LORE-Dependent Signaling

In plants such as Arabidopsis thaliana, 3-hydroxydecanoic acid is recognized as a microbe-associated molecular pattern (MAMP), triggering pattern-triggered immunity (PTI). This response is mediated by the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) receptor kinase.

The binding of 3-HDA to the extracellular domain of the LORE receptor induces its homodimerization, which is essential for the activation of its intracellular kinase domain. This activation initiates a downstream phosphorylation cascade, leading to the activation of PTI responses, including the production of reactive oxygen species (ROS) and the expression of defense-related genes.

Anti-inflammatory Activity

3-Hydroxydecanoic acid has demonstrated anti-inflammatory effects in mammalian cells, such as murine macrophages (RAW264.7). It can inhibit the production of key inflammatory mediators induced by lipopolysaccharide (LPS).

In response to LPS, macrophages typically produce ROS, tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2), which in turn leads to the synthesis of prostaglandin (B15479496) E2 (PGE₂). These molecules are key mediators of the inflammatory response. 3-HDA has been shown to inhibit the expression and/or release of ROS, TNF-α, COX-2, and PGE₂, thereby dampening the inflammatory cascade.

Anti-allergic Activity

3-Hydroxydecanoic acid exhibits anti-allergic properties by inhibiting the degranulation of mast cells (RBL-2H3). Mast cell degranulation is a critical event in allergic reactions, releasing histamine (B1213489) and other inflammatory mediators.

Upon stimulation by secretagogues like compound 48/80, mast cells undergo degranulation, releasing pre-formed mediators such as histamine and β-hexosaminidase, which contribute to the symptoms of an allergic reaction. 3-HDA has been demonstrated to reduce this degranulation process, leading to a decrease in the release of these inflammatory mediators.

Anti-pruritic Activity

3-Hydroxydecanoic acid has shown potential as an anti-pruritic (anti-itch) agent by modulating the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in human keratinocytes (HaCaT).

References

The Pivotal Role of 3-Hydroxycapric Acid in Microbial Metabolism: A Technical Guide

An in-depth exploration of the biosynthesis, signaling functions, and biotechnological potential of 3-hydroxydecanoic acid for researchers, scientists, and drug development professionals.

A member of the 3-hydroxy fatty acid family, 3-Hydroxycapric acid (3-HCA), also known as 3-hydroxydecanoic acid, is a fascinating molecule that plays a multifaceted role in the intricate world of microbial metabolism. This technical guide provides an in-depth exploration of 3-HCA's function, from its biosynthesis and metabolic integration to its emerging roles in cell-to-cell communication, virulence, and biofilm formation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this significant biomolecule.

Biosynthesis and Metabolic Integration

This compound is a medium-chain 3-hydroxy fatty acid, a class of molecules that are key intermediates in fatty acid metabolism.[1][2] In many bacteria, 3-HCA is primarily synthesized through the fatty acid biosynthesis (FAS) and β-oxidation pathways.

Fatty Acid Biosynthesis (FAS): In the de novo FAS pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters a cycle of condensation, reduction, and dehydration reactions to build the fatty acid chain. The β-ketoacyl-ACP reductase enzyme catalyzes the reduction of a β-ketoacyl-ACP intermediate to a 3-hydroxyacyl-ACP, which is a direct precursor to 3-HCA.

β-Oxidation Pathway: Conversely, the β-oxidation pathway is responsible for the degradation of fatty acids. In some microorganisms, this pathway can be reversed or modified to allow for the production of 3-hydroxy fatty acids.

A key enzyme in the production of (R)-3-hydroxyalkanoic acids in Pseudomonas aeruginosa is the RhlA synthase, which is involved in rhamnolipid biosynthesis.[3] RhlA dimerizes two molecules of (R)-3-hydroxydecanoic acid to form 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the lipid component of rhamnolipids.[3]

Role in Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Emerging evidence suggests that 3-hydroxy fatty acids, including 3-HCA, can act as signaling molecules in these systems, influencing virulence and biofilm formation.

In some bacteria, 3-hydroxy fatty acids can modulate the production of other QS signals, such as N-acyl-homoserine lactones (AHLs). For instance, in the plant pathogen Ralstonia solanacearum, the methyl ester of 3-hydroxypalmitic acid acts as a quorum sensing signal.[4] While direct evidence for 3-HCA as a primary QS signal is still being investigated in many species, its influence on biofilm formation is more established. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against environmental stresses and antimicrobial agents.

3-HCA has been shown to possess anti-biofilm properties against a range of bacteria. The proposed mechanisms of action include the disruption of the cell membrane and the interference with the production of EPS components.

Interspecies and Inter-kingdom Signaling

Recent research has expanded the role of 3-hydroxy fatty acids beyond intraspecies communication to include interspecies and even inter-kingdom signaling.

Interspecies Signaling: In mixed microbial communities, 3-HCA produced by one species can influence the behavior of another. This can manifest as either synergistic or antagonistic interactions, affecting processes like growth, metabolism, and biofilm formation. For example, hydroxylated long-chain fatty acids are being explored as a new class of interspecies signaling factors.

Inter-kingdom Signaling: Remarkably, 3-hydroxy fatty acids produced by bacteria can be recognized by eukaryotes. In plants, (R)-3-hydroxydecanoic acid is a potent elicitor of the innate immune response, being recognized by the receptor kinase LORE in Arabidopsis thaliana. This recognition triggers defense mechanisms against pathogenic bacteria. In animals, bacteria-derived 3-hydroxydodecanoic acid has been shown to induce a potent anti-tumor immune response via the GPR84 receptor.

Quantitative Data

The production and biological activity of 3-HCA are highly dependent on the microbial species and environmental conditions. The following tables summarize some of the quantitative data available in the literature.

Table 1: Production of 3-Hydroxydecanoic Acid in Engineered Microorganisms

| Microorganism | Genetic Modification | Substrate(s) | Titer (g/L) | Reference |

| Pseudomonas aeruginosa PAO1 | ΔrhlB ΔrhlC and β-oxidation pathway knockouts | Palm oil | ~18 (as HAAs) | |

| Escherichia coli | Harboring phaG and tesB genes | Glucose | 1.02 | |

| Pseudomonas putida KT2442 | ΔphaC1-phaZ-phaC2 harboring tesB gene | Not specified | 0.35 (mixture of R-3HAs) |

Table 2: Antimicrobial and Anti-biofilm Activity of 3-Hydroxydecanoic Acid

| Target Organism | Activity | Effective Concentration | Reference |

| Various Fungi | Antifungal | MIC: 10 - 100 mg/L | |

| Staphylococcus aureus | Antibacterial | MIC: 1 - 5 mM (for related 3-HAs) | |

| Listeria species | Antibacterial | MIC: 1 - 5 mM (for related 3-HAs) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of 3-Hydroxy Fatty Acids by GC-MS

This protocol is adapted from established methods for the analysis of bacterial fatty acids.

1. Sample Preparation and Lipid Extraction:

-

Harvest bacterial cells from a liquid culture by centrifugation.

-

Lyophilize the cell pellet to dryness.

-

To the dried pellet, add a known amount of an internal standard (e.g., 3-hydroxynonadecanoic acid).

-

Add 1 mL of 2 M methanolic HCl.

-

Incubate at 80°C for 16 hours for methanolysis.

-

After cooling, add 1 mL of hexane (B92381) and vortex vigorously.

-

Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

-

Repeat the hexane extraction and pool the hexane layers.

-

Evaporate the hexane under a stream of nitrogen.

2. Derivatization:

-

To the dried FAMEs, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

-

Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

3. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature gradient, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Quantify the this compound methyl ester-TMS ether by comparing its peak area to that of the internal standard.

References

- 1. Biofilm Signaling, Composition and Regulation in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncovering Potential Interspecies Signaling Factors in Plant-Derived Mixed Microbial Culture - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxy Fatty Acids in Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-hydroxy fatty acids, critical intermediates in the mitochondrial beta-oxidation of fatty acids. Understanding the biochemistry, analytical methodologies, and clinical significance of these molecules is paramount for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and scientists investigating cellular energy homeostasis. This document outlines the core principles of beta-oxidation, focusing on the formation and conversion of 3-hydroxy fatty acids, details analytical techniques for their quantification, and discusses their importance as biomarkers in metabolic disorders.

The Core of Beta-Oxidation: The 3-Hydroxy Acyl-CoA Intermediate

Mitochondrial fatty acid beta-oxidation is a cyclical catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and the electron transport chain.[1][2] The process is named for the oxidation of the beta-carbon (C3) of the fatty acid chain.[1] 3-Hydroxy fatty acids, specifically in their L-3-hydroxyacyl-CoA ester form, are crucial intermediates in the third step of this four-reaction cycle.[1][3]

The four core reactions of the beta-oxidation spiral are:

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons (C2 and C3) of the fatty acyl-CoA, forming a trans-Δ²-enoyl-CoA and producing FADH2.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of L-3-hydroxyacyl-CoA. This step is stereospecific, yielding only the L-isomer.

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes the hydroxyl group on the beta-carbon to a keto group, forming 3-ketoacyl-CoA. This reaction is coupled with the reduction of NAD+ to NADH.

-

Thiolysis: β-ketothiolase cleaves the 3-ketoacyl-CoA, releasing an acetyl-CoA molecule and a fatty acyl-CoA chain that is two carbons shorter. The shortened acyl-CoA then re-enters the beta-oxidation spiral.

For long-chain fatty acids, these reactions are catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP), which is associated with the inner mitochondrial membrane. MTP contains the enzymatic activities for the final three steps of long-chain fatty acid beta-oxidation: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain thiolase.

Clinical Significance of 3-Hydroxy Fatty Acid Metabolism

Defects in the enzymes responsible for processing 3-hydroxyacyl-CoAs lead to serious, often life-threatening, inherited metabolic disorders. These conditions are characterized by the body's inability to properly break down fats for energy, particularly during periods of fasting or illness.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein. This deficiency impairs the oxidation of long-chain fatty acids. Clinically, LCHAD deficiency can present in infancy or early childhood with symptoms including hypoketotic hypoglycemia, lethargy, hypotonia, liver problems, and cardiomyopathy. Over time, patients may develop peripheral neuropathy and pigmentary retinopathy. The accumulation of long-chain 3-hydroxy fatty acids is believed to contribute to the specific pathologies observed in this disorder.

Mitochondrial Trifunctional Protein (MTP) Deficiency

MTP deficiency is a more severe autosomal recessive disorder resulting from mutations in either the HADHA or HADHB genes. This condition disrupts all three enzymatic activities of the MTP complex, preventing the metabolism of long-chain fatty acids. The clinical presentation of MTP deficiency is often more severe than isolated LCHAD deficiency and can include sudden infant death, severe cardiomyopathy, and skeletal myopathy. Symptoms can be triggered by fasting or illness.

The measurement of 3-hydroxy fatty acids in plasma and other biological fluids is a key diagnostic tool for identifying these defects in fatty acid oxidation.

Analytical Methodologies for 3-Hydroxy Fatty Acid Quantification

Accurate and sensitive quantification of 3-hydroxy fatty acids is crucial for the diagnosis and monitoring of beta-oxidation disorders, as well as for research into fatty acid metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical platforms used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the quantitative analysis of 3-hydroxy fatty acids in biological samples like plasma, serum, and cell culture media. Due to the low volatility of these compounds, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives suitable for GC analysis.

Table 1: Quantitative Data for GC-MS Analysis of 3-Hydroxy Fatty Acids

| Parameter | Value | Reference |

| Sample Types | Serum, Plasma, Fibroblast Culture Media | |

| Derivatization | Trimethylsilyl (B98337) (TMS) ethers | |

| Internal Standards | Stable isotope-labeled 3-hydroxy fatty acids | |

| Chain Lengths Measured | C6 to C18 | |

| Assay Imprecision (CVs) | 1.0–10.5% at 30 µmol/L | |

| Assay Imprecision (CVs) | 3.3–13.3% at 0.3 µmol/L |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of 3-hydroxy fatty acids and can overcome some of the challenges associated with GC-MS, such as the need for derivatization in some methods. This technique allows for the simultaneous analysis of a wide range of fatty acid species.

Table 2: Performance of an LC-HRMS Method for Hydroxy Fatty Acid Analysis in Milk

| Parameter | Value | Reference |

| Linearity (R²) | 0.990 to 0.998 | |

| Limit of Detection (LOD) | 0.1 to 0.9 ng/mL | |

| Limit of Quantification (LOQ) | 0.4 to 2.6 ng/mL |

Experimental Protocols

Protocol for GC-MS Analysis of 3-Hydroxy Fatty Acids in Plasma/Serum

This protocol is a synthesis of methodologies described in the literature for the stable isotope dilution GC-MS analysis of 3-hydroxy fatty acids.

1. Sample Preparation:

-

To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mixture (containing C6 to C18 3-hydroxy fatty acids).

-

For total 3-hydroxy fatty acid content, a duplicate sample is first hydrolyzed with 500 µL of 10 M NaOH for 30 minutes.

2. Acidification and Extraction:

-

Acidify unhydrolyzed samples with 125 µL of 6 M HCl.

-

Acidify hydrolyzed samples with 2 mL of 6 M HCl.

-

Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate (B1210297) for each extraction.

-

Evaporate the combined organic phases to dryness under a stream of nitrogen at 37 °C.

3. Derivatization:

-

Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 80 °C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: HP-5MS capillary column or equivalent.

-

Oven Program: Initial temperature of 80 °C for 5 minutes, ramp at 3.8 °C/min to 200 °C, then ramp at 15 °C/min to 290 °C and hold for 6 minutes.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each native and stable isotope-labeled 3-hydroxy fatty acid.

Protocol for Measurement of Beta-Oxidation in Isolated Hepatocytes

This protocol provides a method to measure fatty acid beta-oxidation capacity in primary mouse hepatocytes using a radiolabeled substrate.

1. Hepatocyte Isolation:

-

Isolate primary hepatocytes from mice using standard collagenase perfusion techniques.

-

Resuspend the final hepatocyte pellet in a suitable buffer (e.g., M199) and determine cell viability and concentration.

2. Preparation of Radioactive Substrate:

-

Prepare a complex of [1-¹⁴C]palmitic acid and bovine serum albumin (BSA).

-

Thaw solutions of palmitic acid and BSA. For multiple reactions, aliquot 13.5 µL of BSA solution per reaction into a microcentrifuge tube.

-

Warm to 41 °C, then add 1 µL of 200 mM palmitic acid solution (containing [1-¹⁴C]palmitic acid) per reaction.

-

Vortex vigorously and incubate at 41 °C for 20-30 minutes to facilitate the formation of the soluble palmitic acid-BSA complex.

3. Beta-Oxidation Assay:

-

Pre-warm round-bottom tubes containing the hepatocyte suspension (e.g., 750 µL) in a shaking water bath at 37 °C.

-

Initiate the reaction by adding a specific volume of the radioactive BSA-palmitic acid complex to the cell suspension. A typical final concentration is 100 µM palmitic acid with 0.4 µCi [1-¹⁴C]palmitic acid in a final volume of 2 mL.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37 °C.

4. Termination and Measurement:

-

Stop the reaction by adding perchloric acid (e.g., 133 µL of 1 M perchloric acid).

-

Centrifuge the tubes to pellet the precipitated protein and cell debris.

-

Transfer a portion of the supernatant (containing the acid-soluble metabolites, including [¹⁴C]acetyl-CoA) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Normalize the results to the total amount of protein in the sample.

Conclusion

3-Hydroxy fatty acids are not merely transient intermediates but are central to the regulation and integrity of fatty acid beta-oxidation. Their accumulation serves as a critical biomarker for significant inborn errors of metabolism, making their accurate quantification essential for clinical diagnostics. The detailed analytical protocols provided herein, utilizing GC-MS and principles of radiolabeled substrate assays, offer robust frameworks for researchers and clinicians. Further investigation into the signaling roles of 3-hydroxy fatty acids and their contribution to the pathophysiology of metabolic diseases represents a promising frontier for therapeutic intervention and drug development.

References

The Role of 3-Hydroxycapric Acid in Bacterial Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid (3-OH C10:0), a medium-chain fatty acid, has emerged as a significant signaling molecule in the intricate world of bacterial communication. Primarily recognized as a key component of the Burkholderia diffusible signal factor (BDSF) family, 3-OH C10:0 plays a pivotal role in quorum sensing (QS), a cell-density-dependent regulatory mechanism that orchestrates collective behaviors in bacteria. This technical guide provides a comprehensive overview of the function of this compound in bacterial cell signaling, with a focus on its synthesis, perception, and downstream regulatory effects on virulence, biofilm formation, and gene expression.

Biosynthesis and Perception of this compound

This compound is synthesized by enzymes belonging to the crotonase superfamily. In Burkholderia cenocepacia, the RpfF protein is responsible for its production. The perception of 3-OH C10:0 and other BDSF-family signals is primarily mediated by sensor histidine kinases and transcriptional regulators.

Key Receptors:

-

RpfC: In some bacteria, such as Xanthomonas campestris, the sensor histidine kinase RpfC detects DSF-family signals. While 3-OH C10:0 is a structural analog of the primary signal in Xanthomonas (DSF, cis-11-methyl-2-dodecenoic acid), its direct and potent interaction with RpfC is less characterized.

-

RpfR: In Burkholderia cenocepacia, the primary receptor for BDSF signals, including 3-OH C10:0, is the cytoplasmic transcriptional regulator RpfR.[1] This protein contains a PAS (Per-ARNT-Sim) sensory domain, a GGDEF domain (involved in cyclic di-GMP synthesis), and an EAL domain (involved in cyclic di-GMP degradation).[1]

Binding of 3-OH C10:0 to the PAS domain of RpfR induces a conformational change that allosterically modulates the enzymatic activities of the GGDEF and EAL domains, leading to a net decrease in the intracellular concentration of the second messenger cyclic di-GMP (c-di-GMP).[1]

Downstream Signaling and Regulatory Functions

The 3-OH C10:0-mediated reduction in c-di-GMP levels is a central event that triggers a cascade of downstream regulatory changes, profoundly impacting bacterial lifestyle and virulence.

Regulation of Biofilm Formation

In Burkholderia cenocepacia, the RpfF/RpfR signaling pathway, activated by BDSF signals like 3-OH C10:0, negatively regulates the production of the exopolysaccharide (EPS) Bep.[2][3] An rpfR mutant exhibits a wrinkled colony morphology, indicative of increased EPS production. This regulation is thought to occur through the interaction of RpfR with another transcriptional regulator, BerB. At low c-di-GMP levels (the result of 3-OH C10:0 signaling), RpfR may sequester BerB, preventing it from activating the expression of the bep gene cluster.

Control of Virulence Factors

The 3-OH C10:0 signaling pathway influences the expression of a wide array of virulence factors in Burkholderia. Mapping of the BDSF regulon has revealed that it controls the expression of genes encoding for proteases, siderophores, and motility-related proteins. The sigma factor RpoN (σ54) has been implicated in the regulation of some of these virulence-associated phenotypes, and its activity can be influenced by the c-di-GMP levels modulated by RpfR.

Crosstalk with Other Signaling Pathways

The 3-OH C10:0 signaling system does not operate in isolation. In Burkholderia cenocepacia, there is significant crosstalk between the BDSF-mediated (RpfF/RpfR) and the N-acyl-homoserine lactone (AHL)-mediated (CepI/CepR) quorum sensing systems. The expression of the LysR-type transcriptional regulator Bcal3178, which controls biofilm formation and protease production, is modulated by both AHL and BDSF signals. This integration of signals allows for a more complex and fine-tuned regulation of gene expression in response to various environmental and population cues.

Quantitative Data on this compound Signaling

Quantitative understanding of ligand-receptor interactions and their downstream effects is crucial for drug development. While extensive quantitative data for this compound is still being gathered, some key parameters have been reported for the broader class of BDSF signals.

| Parameter | Molecule | Receptor/System | Value | Bacterial Species | Reference |

| Production | 3-OH C10:0 | ~1 µM per 10^7 cells | Pseudomonas aeruginosa | ||

| Gene Expression | bepB | ΔrpfR mutant | ~10-fold increase | Burkholderia cenocepacia |

Note: Specific EC50 and Kd values for the direct interaction of this compound with its receptors are not yet widely available in the literature and represent an important area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in bacterial cell signaling.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for quantifying short-chain fatty acids from bacterial supernatants.

Materials:

-

Bacterial culture supernatant

-

Internal standard (e.g., deuterated 3-OH C10:0)

-

Dichloromethane/Acetonitrile (B52724) (2:1, v/v)

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

To 200 µL of the filtered supernatant, add 10 µL of the internal standard solution.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of the dichloromethane/acetonitrile mixture to the sample.

-

Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Transfer the organic (lower) phase to a new tube.

-

Repeat the extraction of the aqueous phase.

-

Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

-

-

Back-Extraction:

-

Resuspend the dried extract in 1 mL of the dichloromethane/acetonitrile mixture.

-

Add 3 mL of 3.5 M ammonium hydroxide and vortex for 10 minutes.

-

Centrifuge and collect the aqueous (upper) phase containing the deprotonated fatty acids.

-

-

LC-MS/MS Analysis:

-

Inject the aqueous extract onto the LC-MS/MS system.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard in negative ion mode.

-

Quantify the concentration based on a standard curve prepared with known concentrations of this compound.

-

Biofilm Formation Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation in microtiter plates.

Materials:

-

Overnight bacterial culture

-

Appropriate growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Plate reader

Procedure:

-

Inoculation:

-

Dilute the overnight bacterial culture 1:100 in fresh growth medium.

-

Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

-

To test the effect of 3-OH C10:0, add the compound at various concentrations to the wells.

-

-

Incubation:

-

Incubate the plate statically at the optimal growth temperature for 24-48 hours.

-

-

Staining:

-

Carefully remove the planktonic cells by gently aspirating the medium.

-